(S)-(+)-4-Penten-2-ol

Catalog No.
S1941945
CAS No.
55563-79-6
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-4-Penten-2-ol

CAS Number

55563-79-6

Product Name

(S)-(+)-4-Penten-2-ol

IUPAC Name

(2S)-pent-4-en-2-ol

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-3-4-5(2)6/h3,5-6H,1,4H2,2H3/t5-/m0/s1

InChI Key

ZHZCYWWNFQUZOR-YFKPBYRVSA-N

SMILES

CC(CC=C)O

Canonical SMILES

CC(CC=C)O

Isomeric SMILES

C[C@@H](CC=C)O
  • Cladospolide Precursor

    (S)-(+)-4-Penten-2-ol serves as a crucial intermediate in the synthesis of (−)-cladospolide C, a natural product with antifungal properties. Researchers have utilized this alcohol to construct the core carbon skeleton of the molecule. []

  • Iso-Cladospolide Intermediate

    The compound is also employed in the preparation of a key intermediate for synthesizing (−)-iso-cladospolide B1, another natural product with potential biological activities. In this case, (S)-(+)-4-Penten-2-ol is used to create a specific carboxamide derivative.

  • HETE Stereoisomer Synthesis

    (S)-(+)-4-Penten-2-ol acts as a starting material for the synthesis of S-enantiomers of hydroxyeicosa tetraenoic acid (HETE), specifically 19-HETE. HETE molecules are signaling lipids involved in various biological processes, and the S-enantiomer is crucial for understanding their specific functions.

  • Parasorbic Acid Precursor

    This alcohol can be converted into an acryloyl ester derivative through reaction with acryloyl chloride. This ester intermediate plays a vital role in the subsequent synthesis of parasorbic acid, a potential antifungal agent.

(S)-(+)-4-Penten-2-ol is a chiral compound with the molecular formula C5_5H10_{10}O and a molecular weight of approximately 86.13 g/mol. It is a clear, colorless liquid with a characteristic odor, often associated with fruity or floral notes . The compound has various synonyms, including 1-Penten-4-ol and pent-4-en-2-ol. Its structure features a double bond between the first and second carbon atoms, along with a hydroxyl group attached to the second carbon, making it an alcohol derivative of pentene .

Typical of alcohols and alkenes:

  • Hydration Reactions: It can react with water in the presence of acids to form more complex alcohols.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
  • Esterification: It can react with carboxylic acids to produce esters, which are important in the flavor and fragrance industries.
  • Elimination Reactions: Under certain conditions, it can undergo dehydration to yield alkenes .

Research indicates that (S)-(+)-4-Penten-2-ol exhibits various biological activities. It has been studied for its potential antimicrobial properties, particularly against certain strains of bacteria and fungi. Additionally, its unique structural features may contribute to its role in plant defense mechanisms and interactions within ecological systems . Its pleasant aroma also suggests potential applications in aromatherapy and perfumery.

Several methods exist for synthesizing (S)-(+)-4-Penten-2-ol:

  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation from simpler precursors, allowing for high selectivity towards the desired chiral form.
  • Chemical Synthesis: Starting from 1-pentene, it can be synthesized through hydroboration followed by oxidation, which introduces the hydroxyl group at the correct position.
  • Grignard Reaction: Reacting an appropriate Grignard reagent with an aldehyde or ketone can also yield this compound .

(S)-(+)-4-Penten-2-ol has diverse applications across various fields:

  • Flavoring and Fragrance: Its pleasant aroma makes it suitable for use in food flavoring and perfumes.
  • Pharmaceuticals: Potential applications in drug formulations due to its biological activity.
  • Agriculture: May be utilized in developing natural pesticides or as a plant growth regulator due to its ecological roles .

Interaction studies have focused on how (S)-(+)-4-Penten-2-ol interacts with biological systems:

  • Microbial Interactions: Studies suggest that this compound can inhibit certain microbial growth, making it a candidate for natural preservatives.
  • Plant Interactions: Its role in plant signaling pathways has been investigated, indicating potential uses in enhancing plant resilience against pests .

Several compounds share structural similarities with (S)-(+)-4-Penten-2-ol. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1-PentanolStraight-chain alcoholSimple structure; lacks double bond
3-Penten-2-olAlkeneDifferent double bond position
4-HydroxypenteneAlcoholHydroxyl group on terminal carbon
(R)-(-)-4-Penten-2-olEnantiomerOpposite chirality

(S)-(+)-4-Penten-2-ol's unique configuration provides distinct biological activities and sensory properties that differentiate it from these similar compounds. Its chiral nature allows for specific interactions that are not present in its non-chiral counterparts .

XLogP3

1.1

Boiling Point

116.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

(S)-(+)-4-Penten-2-ol

Dates

Modify: 2023-08-16

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